4-bromo-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-bromo-1H-pyrazole-5-carbohydrazide is a heterocyclic compound with the molecular formula C4H5BrN4O and a molecular weight of 205.01 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of a bromine atom and a carbohydrazide group in its structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to have a wide range of pharmacological effects . More research is needed to identify the specific targets of this compound.
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes remain to be elucidated.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects
Result of Action
It is known that pyrazole derivatives can have a range of effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
4-bromo-1H-pyrazole-5-carbohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with liver alcohol dehydrogenase, inhibiting its activity . This interaction is crucial as it affects the enzyme’s ability to catalyze the oxidation of alcohols. Additionally, this compound may interact with other proteins and biomolecules, potentially forming hydrogen bonds and other non-covalent interactions that influence its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on liver alcohol dehydrogenase can lead to alterations in metabolic pathways involving alcohol metabolism . Furthermore, this compound may impact cell signaling pathways by interacting with key signaling molecules, thereby affecting gene expression and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting liver alcohol dehydrogenase . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit target enzymes . At higher doses, toxic or adverse effects may be observed, including potential damage to liver cells due to prolonged inhibition of liver alcohol dehydrogenase . Threshold effects are also noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to alcohol metabolism. By inhibiting liver alcohol dehydrogenase, it affects the conversion of alcohols to aldehydes and ketones . This inhibition can lead to changes in metabolic flux and metabolite levels, potentially impacting overall metabolic homeostasis . Additionally, this compound may interact with other enzymes and cofactors involved in related metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can influence its accumulation in specific cellular compartments, affecting its overall activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with liver alcohol dehydrogenase suggests localization within the cytoplasm where this enzyme is predominantly found . The compound’s localization can influence its inhibitory effects and overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-bromo-1H-pyrazole with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Condensation Reactions: Reagents such as aldehydes or ketones are used, and the reactions are often conducted in ethanol or methanol under reflux conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.
Condensation Reactions: Products include hydrazones and hydrazides, which are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
4-bromo-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as an intermediate in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A closely related compound that lacks the carbohydrazide group.
1H-pyrazole-5-carbohydrazide: Similar structure but without the bromine atom.
Uniqueness
4-bromo-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer distinct reactivity and potential biological activities
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O/c5-2-1-7-9-3(2)4(10)8-6/h1H,6H2,(H,7,9)(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJOKWGPTXRZCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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